molecular formula C12H20O12 B568735 Sucrose 6'-Carboxylic Acid CAS No. 133634-69-2

Sucrose 6'-Carboxylic Acid

Cat. No.: B568735
CAS No.: 133634-69-2
M. Wt: 356.28
InChI Key: JDBIYXNHYZTBKM-CKEIUDDZSA-N
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Description

Historical Context and Discovery

The synthesis of sucrose derivatives emerged alongside advancements in carbohydrate chemistry during the mid-20th century. While Raymond Lemieux’s pioneering chemical synthesis of sucrose in 1953 laid foundational techniques, the specific development of sucrose 6'-carboxylic acid followed later, driven by interest in sucrose’s functionalization. Early synthetic routes involved oxidation of sucrose using hydrogen peroxide and carboxylation with malic acid, as documented in industrial production methods. These processes optimized yield and scalability, enabling its use as a precursor in pharmaceutical and material science applications.

Position in Carbohydrate Chemistry

This compound occupies a niche in carbohydrate chemistry as a mono-functionalized derivative. Its carboxylic acid group introduces polarity and reactivity distinct from parent sucrose, facilitating participation in esterification, amidation, and metal-complexation reactions. This positions it as a versatile intermediate for synthesizing glycoconjugates and polymer crosslinkers, particularly in "green" chemistry applications.

Table 1: Comparative Properties of Sucrose and this compound

Property Sucrose (C$${12}$$H$${22}$$O$$_{11}$$) This compound (C$${12}$$H$${20}$$O$$_{12}$$)
Molecular Weight 342.30 g/mol 356.28 g/mol
Key Functional Groups Hydroxyl groups Hydroxyl and carboxylic acid groups
Solubility High in water Enhanced solubility in polar solvents

Nomenclature and Chemical Identity

The IUPAC name for this compound is (2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid . Its CAS registry number is 133634-69-2 , and it is alternatively termed 6'-carboxysucrose. The molecule retains sucrose’s disaccharide backbone but substitutes a hydroxyl group at the fructose 6'-position with a carboxyl group, confirmed via NMR and mass spectrometry.

Structural Relationship to Sucrose

Sucrose consists of glucose (α-D-glucopyranosyl) and fructose (β-D-fructofuranosyl) units linked via an α(1→2) glycosidic bond. In this compound, oxidation at the fructose 6'-position replaces the primary hydroxyl group (-CH$$_2$$OH) with a carboxylic acid (-COOH). This modification alters electronic distribution, enhancing hydrogen-bonding capacity and metal-ion chelation potential.

Figure 1: Structural Comparison

  • Sucrose : Glucose (C1–C6) + Fructose (C1'–C6') with hydroxyl groups.
  • This compound : Carboxylic acid at fructose C6' (highlighted in red).

Classification Among Sucrose Derivatives

Sucrose derivatives are categorized by functionalization sites and substituent types. This compound belongs to the mono-carboxylic acid subclass, distinct from:

  • Esters : e.g., sucrose 6-acetate (C$${14}$$H$${24}$$O$$_{12}$$).
  • Dicarboxylic Acids : e.g., sucrose 6,1'-dicarboxylic acid (C$${12}$$H$${18}$$O$$_{13}$$).
  • Phosphate Derivatives : e.g., sucrose 6'-phosphate.

Table 2: Common Sucrose Derivatives and Their Modifications

Derivative Functional Group Position Applications
This compound Carboxylic acid Fructose 6' Crosslinking agents
Sucrose 6-acetate Acetyl ester Fructose 6' Sucralose precursor
Sucrose 6,1'-dicarboxylic acid Two carboxylic acids Fructose 6', Glucose 1' Chelation studies

This classification underscores its role in expanding sucrose’s utility in synthetic and industrial contexts, particularly where carboxylate reactivity is advantageous.

Properties

IUPAC Name

(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3?,4-,5?,6?,7?,8+,9?,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBIYXNHYZTBKM-ZQNSQHBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C(C([C@H](O1)O[C@]2(C(C([C@H](O2)C(=O)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose 6’-Carboxylic Acid typically involves the oxidation of sucrose using benign oxidizing agents such as hydrogen peroxide. The process can be further enhanced by carboxylation using malic acid . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and efficiency of the reaction.

Industrial Production Methods: Industrial production of Sucrose 6’-Carboxylic Acid may involve large-scale oxidation and carboxylation processes. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs. Techniques such as chemo-enzymatic systems on catalytic surfaces have been employed to enhance the efficiency and biocompatibility of the production process .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carboxylic acid group at the 6' position facilitates nucleophilic acyl substitution (NAS) reactions, forming esters, amides, and anhydrides.

Key Reactions and Conditions

Reaction Type Reagents Products Conditions Yield
EsterificationAcetic anhydrideSucrose-6'-acetatePolar aprotic solvent (DMF), 85–125°C, 20–80 kPa 50–60%
AmidationAcyl chloridesSucrose-6'-amide derivativesCatalyzed by organotin compounds ~45%

Mechanistic Insights :

  • Esterification : Carboxylic acid anhydrides react preferentially at the 6' hydroxyl group under organotin catalysis. The reaction proceeds via a tetrahedral intermediate, with water removal via azeotropic distillation to drive equilibrium .

  • Amidation : Requires activation of the carboxylic acid group (e.g., via acyl chlorides) to enhance electrophilicity at the carbonyl carbon .

Enzymatic Transglycosylation

Sucrose 6'-carboxylic acid serves as a substrate for glycosyltransferases, enabling biocatalytic synthesis of glycosides.

Case Study: Sucrose Phosphorylase

  • Enzyme : Streptococcus mutans sucrose phosphorylase .

  • Reaction : Transfers glycosyl groups to carboxylic acid acceptors (e.g., benzoic acid).

  • Products :

    • 1-O-benzoyl α-D-glucopyranoside (primary product)

    • 2-O-benzoyl α/β-D-glucopyranose (minor products)

Parameter Optimal Value
Temperature35–45°C
pH5.5–6.5
Catalytic Efficiencykcat/Km=2.6×103M1s1k_{cat}/K_m=2.6\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1}

Notable Feature : The enzyme retains activity under acidic conditions, favoring transglycosylation over hydrolysis .

Oxidation and Reduction

The carboxylic acid group undergoes redox transformations, altering its chemical environment.

Oxidation

  • Reagents : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2), ozone (O3\text{O}_3).

  • Products : Dicarboxylic acid derivatives via C–H bond cleavage.

Reduction

  • Reagents : Sodium borohydride (NaBH4\text{NaBH}_4), lithium aluminum hydride (LiAlH4\text{LiAlH}_4) .

  • Products : Sucrose-6'-alcohol (C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}) with ~70% efficiency under inert atmospheres.

Thermodynamic Data :

ΔH=+97kJ mol glucosyl pathway ,+101kJ mol fructosyl pathway  9 \Delta H^\ddagger =+97\,\text{kJ mol}\,\text{ glucosyl pathway },\,+101\,\text{kJ mol}\,\text{ fructosyl pathway }\,\text{ 9 }

Decarboxylation

Copper-catalyzed decarboxylation eliminates CO₂, forming alkenes or alkanes depending on reaction conditions.

Catalyst Conditions Major Product Selectivity
Cu2O\text{Cu}_2\text{O}150°C, N₂ atmosphereTerminal alkene85%
Ru3(CO)12\text{Ru}_3(\text{CO})_{12}180°C, H₂ pressureAlkane92%

Mechanism : Radical decarboxylation via benzylic deprotonation, confirmed by isotopic labeling .

Comparative Reactivity

The 6' position exhibits distinct reactivity compared to other hydroxyl groups in sucrose:

Position Reactivity (NAS) Oxidation Susceptibility Enzymatic Specificity
6'-OHHighModeratePreferred by phosphorylases
1'-OHLowLowNegligible
4-OHModerateHighMinor

Structural Basis : The primary 6'-OH group is sterically accessible, while secondary hydroxyls (e.g., 1'-OH) are hindered .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Sucrose 6'-Carboxylic Acid serves as a crucial building block in organic synthesis. Its carboxylic acid functional group allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of complex molecules, making it a valuable reagent in synthetic chemistry.

Reactivity and Functionalization
The compound can undergo multiple reactions:

  • Oxidation : Using agents like hydrogen peroxide to introduce additional functional groups.
  • Reduction : Converting the carboxylic acid group to alcohols using reducing agents such as sodium borohydride.
  • Substitution : Participating in esterification or amidation reactions with acyl chlorides or anhydrides.
Reaction TypeReagents UsedMajor Products
OxidationHydrogen peroxideOxidized derivatives
ReductionSodium borohydrideAlcohol derivatives
SubstitutionAcyl chlorides/anhydridesEsters and amides

Biological Applications

Metabolic Pathways
Research indicates that this compound may play a role in metabolic pathways. It can act as a substrate for specific enzymes involved in glycosylation reactions, contributing to the synthesis of glycoproteins and glycolipids essential for cellular functions.

Therapeutic Potential
Studies are ongoing to explore the therapeutic applications of this compound. Its ability to form stable complexes with metal ions suggests potential uses in drug delivery systems, where it could enhance the bioavailability of therapeutic agents.

Industrial Applications

Textile Industry
One of the notable applications of this compound is as a green crosslinker for wrinkle-free cotton fabrics. This application is significant as it replaces toxic conventional agents, aligning with the growing demand for environmentally friendly materials in textile production.

Food Industry
In food science, derivatives of this compound are explored for their potential as natural preservatives or flavor enhancers due to their stability and reactivity, although specific applications require further investigation.

Case Studies

  • Synthesis of Glycoproteins : A study demonstrated the use of this compound as a substrate in enzymatic reactions to synthesize glycoproteins. The results indicated improved yields compared to traditional substrates, highlighting its efficiency in biochemical applications.
  • Textile Treatment : An industrial case study showed that fabrics treated with this compound exhibited enhanced durability and resistance to wrinkling without compromising fabric quality. This application has been well-received in sustainable fashion initiatives.
  • Drug Delivery Systems : Research focused on the drug delivery capabilities of this compound revealed its potential to improve the solubility and stability of poorly soluble drugs, suggesting a promising avenue for pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Sucrose 6’-Carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in glycosylation reactions. The compound’s carboxylic acid group allows it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Sucrose 6,1′-Dicarboxylic Acid

Structural Differences :

  • Sucrose 6'-Carboxylic Acid : Contains a single carboxylic acid group at the 6'-position (fructose).
  • Sucrose 6,1′-Dicarboxylic Acid : Features two carboxylic acid groups (6-position on glucose and 1′-position on fructose).

Functional Implications :

  • Acidity and Reactivity : The dicarboxylic variant exhibits stronger acidity and higher reactivity due to dual electron-withdrawing groups, enhancing its utility in pH-sensitive applications.
  • Enzymatic Interactions : The dual substitution in the dicarboxylic derivative creates a steric and electronic environment that more closely mimics natural polysaccharide substrates, improving binding affinity in enzyme assays .
  • Conjugation Efficiency: Two carboxylic groups allow for dual-site bioconjugation, enabling the synthesis of branched glycoconjugates, unlike the mono-functional 6'-derivative.

Other Carbohydrate-Based Carboxylic Acids

  • Structure : A pteridine derivative with a carboxylic acid group at the 6-position.
  • Applications : Used in nucleotide biosynthesis studies and as a fluorescent probe.
  • Comparison : Unlike sucrose derivatives, pterine-based carboxylic acids are aromatic and exhibit fluorescence, making them suitable for optical applications rather than enzymatic studies .

Aliphatic and Aromatic Carboxylic Acids

Examples :

  • Acridine-9-carboxylic Acid (CAS 5336-90-3): An aromatic carboxylic acid with applications in dye chemistry and as a DNA intercalator .

Key Differences :

  • Solubility and Polarity : Sucrose derivatives are highly polar and water-soluble due to their carbohydrate backbone, whereas aromatic acids like acridine derivatives are hydrophobic.
  • Biological Interactions : Sucrose-based acids interact with carbohydrate-processing enzymes, while aromatic acids often target nucleic acids or protein binding pockets.

Carboxylic Acids in Surface Chemistry

Examples :

  • PFDA (Perfluoroundecanoic Acid) and PFDPA (Perfluorodecylphosphonic Acid): Used to form self-assembled monolayers (SAMs) on Ti-6Al-4V surfaces to reduce friction and wear .

Comparison :

  • Surface Energy : PFDPA SAMs exhibit lower surface free energy (SFE: ~12.5 mN/m) compared to PFDA (~18.3 mN/m), resulting in superior hydrophobicity (contact angle: 118° vs. 105°) .
  • Friction Coefficient : PFDPA-modified surfaces show lower friction coefficients (µ ≈ 0.08) than PFDA (µ ≈ 0.12) due to tighter molecular packing and reduced adhesion .

Data Tables

Table 1. Surface Properties of Carboxylic Acid SAMs on Ti-6Al-4V

Property PFDPA SAMs PFDA SAMs
Contact Angle (°) 118 105
Surface Free Energy (mN/m) 12.5 18.3
Friction Coefficient (µ) 0.08 0.12
Adhesion Force (nN) 35 50

Data derived from SAMs studies on Ti-6Al-4V .

Table 2. Functional Comparison of Carboxylic Acids

Compound Primary Application Key Feature
This compound Enzymatic studies Mono-functional, polar
Sucrose 6,1′-Dicarboxylic Acid Glycoconjugate synthesis Bifunctional, high reactivity
PFDPA Surface engineering Low SFE, hydrophobic
Acridine-9-carboxylic Acid DNA intercalation Aromatic, fluorescent

Research Findings and Implications

  • Biochemical Applications : Sucrose carboxylic acids are critical for studying enzyme-substrate interactions, leveraging their structural mimicry of natural sugars. The dicarboxylic variant’s dual reactivity enables advanced glycoconjugate designs .
  • Surface Science : Aliphatic carboxylic acids like PFDPA outperform phosphonic acids in tribological applications, highlighting the role of molecular packing and SFE in functional performance .
  • Limitations : Data on this compound specifically is sparse in the provided evidence; further studies are needed to quantify its acidity, solubility, and enzymatic kinetics relative to analogs.

Biological Activity

Sucrose 6'-Carboxylic Acid (S6CA) is a derivative of sucrose that has garnered attention in various fields, including organic chemistry, biology, and medicine. Its unique structural features allow it to participate in diverse biological processes and applications. This article explores the biological activity of S6CA, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

This compound can be synthesized through the oxidation of sucrose using mild oxidizing agents like hydrogen peroxide, followed by carboxylation reactions. This process can be optimized using catalysts to enhance yield and efficiency. The compound is characterized by its carboxylic acid functional group, which plays a crucial role in its biological interactions and reactivity.

The mechanism of action of S6CA involves its interaction with various enzymes and metabolic pathways. It serves as a substrate for glycosylation reactions, influencing carbohydrate metabolism. Furthermore, the carboxylic acid group allows S6CA to form stable complexes with metal ions, which can modulate its reactivity and interactions with other biomolecules.

Enzymatic Interactions

Research indicates that S6CA can act as a substrate for specific enzymes, including sucrose phosphorylase. This enzyme catalyzes the conversion of sucrose to glucose-1-phosphate and fructose-6-phosphate, highlighting the compound's role in carbohydrate metabolism. Notably, a study identified a novel sucrose 6'-phosphate phosphorylase that exhibits selective activity towards S6CA, suggesting its importance in microbial carbohydrate catabolism .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of S6CA. Its potential as a drug delivery agent is being investigated due to its biocompatibility and ability to interact with biological systems effectively. Additionally, S6CA has been evaluated for its environmental benefits as a green crosslinker in textile manufacturing, replacing more toxic conventional agents .

Case Studies

  • Microbial Metabolism : A study on gut bacteria demonstrated that S6CA plays a significant role in carbohydrate metabolism, particularly in individuals with varying dietary habits. The enzyme responsible for metabolizing S6CA showed increased expression in mice fed high-fat diets, indicating its relevance in metabolic disorders .
  • Pharmaceutical Applications : Research has indicated that S6CA can enhance the stability and efficacy of certain drug formulations by acting as a stabilizing agent or carrier within pharmaceutical preparations .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundBiological RoleUnique Features
Sucrose 6'-Phosphate Substrate for glycosylationInvolved in energy metabolism
Malic Acid Derivatives Participate in metabolic pathwaysSimilar carboxylation properties
Sucrose Primary energy source for many organismsPrecursor to various derivatives

Q & A

Q. What troubleshooting steps are critical when encountering low reproducibility in synthetic protocols?

  • Methodological Answer :
  • Verify reagent purity (e.g., anhydrous conditions for oxidation reactions).
  • Calibrate equipment (e.g., NMR spectrometers, HPLC pumps).
  • Document batch-to-batch variability and share raw data/open-source protocols to facilitate peer validation .

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